

Application Notes and Protocols: Clematichinenoside C in a Collagen-Induced Arthritis Model

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Compound of Interest

Compound Name: *Clematichinenoside C*

Cat. No.: *B2542287*

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Introduction

Clematichinenoside C, also referred to as Clematichinenoside AR (C-AR) or AR-6, is a triterpenoid saponin isolated from the root of *Clematis chinensis* Osbeck. It has demonstrated significant anti-inflammatory and immunomodulatory properties, making it a compound of interest for the treatment of rheumatoid arthritis (RA). The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model that shares many pathological and immunological features with human RA. These application notes provide a detailed protocol for evaluating the therapeutic potential of **Clematichinenoside C** in a murine CIA model, based on established methodologies from preclinical studies in rats. The protocol outlines the induction of arthritis, administration of **Clematichinenoside C**, and subsequent evaluation of its efficacy through clinical and histopathological assessments. Furthermore, this document summarizes the key signaling pathways modulated by **Clematichinenoside C** and presents quantitative data from relevant studies in a structured format.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model in Mice

This protocol is adapted from established methods for inducing CIA in mice, a model that is highly relevant for studying autoimmune arthritis.[1][2][3]

Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
- Complete Freund's Adjuvant (CFA) containing 2 mg/mL Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- Syringes and needles (26-gauge)

Procedure:

- Preparation of Emulsion: On the day of immunization, prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant. The emulsion should be stable and not separate upon standing.
- Primary Immunization (Day 0): Anesthetize the mice. Inject 100 μ L of the emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21): Prepare a 1:1 emulsion of bovine type II collagen solution and Incomplete Freund's Adjuvant. Inject 100 μ L of this emulsion intradermally at a site different from the primary injection.
- Monitoring: Begin monitoring the mice for signs of arthritis around day 24. The onset of arthritis typically occurs between days 28 and 35.

Preparation and Administration of Clematichinenoside C

This protocol is based on dosages used in rat studies, with a conversion for use in mice.

Materials:

- **Clematichinenoside C** (purity >98%)
- Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
- Oral gavage needles

Dosage Conversion (Rat to Mouse):

The dosages of 8, 16, and 32 mg/kg used in Wistar rats can be converted to mouse equivalent doses (MED) using the body surface area (BSA) normalization method. The conversion factor from rat to mouse is approximately 2.

- Rat Dose (8 mg/kg) -> Mouse Dose (16 mg/kg)
- Rat Dose (16 mg/kg) -> Mouse Dose (32 mg/kg)
- Rat Dose (32 mg/kg) -> Mouse Dose (64 mg/kg)

Procedure:

- Preparation of Dosing Solution: Prepare a suspension of **Clematichinenoside C** in the chosen vehicle at the desired concentrations (e.g., 1.6, 3.2, and 6.4 mg/mL for a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.
- Administration: From the onset of arthritis (e.g., day 25), administer the **Clematichinenoside C** suspension or vehicle control to the mice via oral gavage once daily for a period of 14-21 days.

Assessment of Arthritis Severity

a) Clinical Assessment:

- Arthritis Score: Score each paw daily based on the severity of redness and swelling using a scale of 0-4:
 - 0 = No signs of arthritis
 - 1 = Mild swelling and/or erythema of one joint
 - 2 = Moderate swelling and erythema of one joint or mild swelling of multiple joints
 - 3 = Severe swelling and erythema of an entire paw
 - 4 = Maximum inflammation with joint deformity The maximum score per mouse is 16.

- Paw Thickness: Measure the thickness of the hind paws daily using a digital caliper.

b) Histopathological Assessment:

At the end of the treatment period, euthanize the mice and collect the hind paws for histological analysis.

- Tissue Processing: Fix the paws in 10% neutral buffered formalin, decalcify in a suitable decalcifying solution, and embed in paraffin.
- Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for general morphology and with Safranin O-Fast Green to assess cartilage integrity.
- Scoring: Score the stained sections for inflammation, pannus formation, cartilage damage, and bone erosion using a standardized scoring system (e.g., 0-5 scale for each parameter).

Quantitative Data

The following tables summarize the reported effects of **Clematichinenoside C** (AR-6) in a rat CIA model.^{[4][5]}

Table 1: Effect of **Clematichinenoside C** on Paw Swelling and Body Weight in CIA Rats

Treatment Group	Dose (mg/kg)	Paw Swelling Reduction (%)	Body Weight Loss Inhibition (%)
Model	-	-	-
AR-6 Low Dose	8	Significant	Significant
AR-6 Medium Dose	16	More Significant	More Significant
AR-6 High Dose	32	Most Significant (p < 0.01)	Most Significant (p < 0.01)

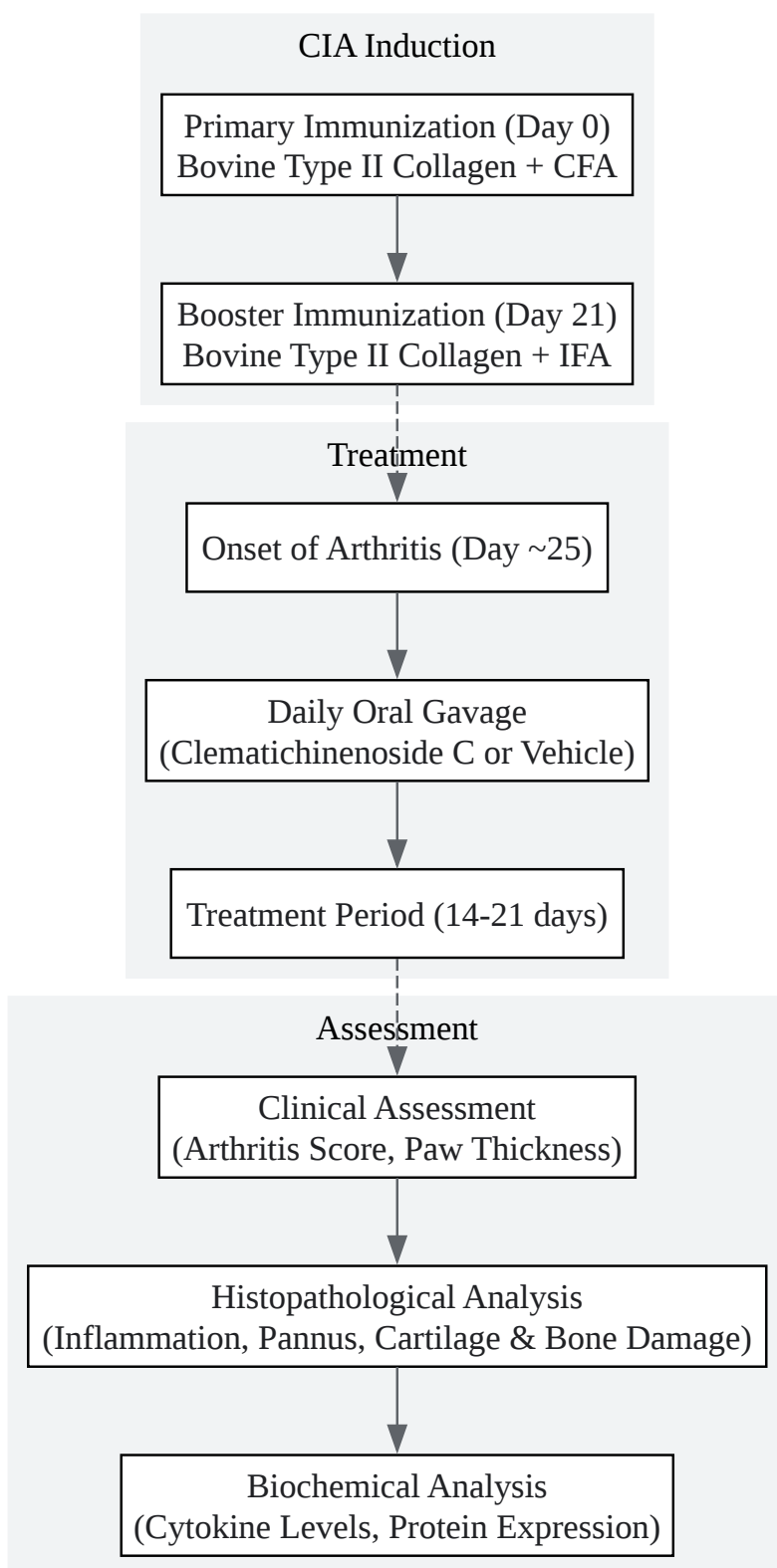
Table 2: Effect of **Clematichinenoside C** on Inflammatory Markers in CIA Rat Synovium

Treatment Group	Dose (mg/kg)	TNF- α Expression	PI3K Expression	p-Akt Expression
Model	-	High	High	High
AR-6 Low Dose	8	Reduced	Reduced	Reduced
AR-6 Medium Dose	16	Significantly Reduced	Significantly Reduced	Significantly Reduced
AR-6 High Dose	32	Markedly Reduced (p < 0.01)	Markedly Reduced (p < 0.01)	Markedly Reduced (p < 0.01)

Signaling Pathways and Visualizations

Clematichinenoside C has been shown to exert its anti-arthritic effects by modulating key inflammatory and angiogenic signaling pathways.

Experimental Workflow

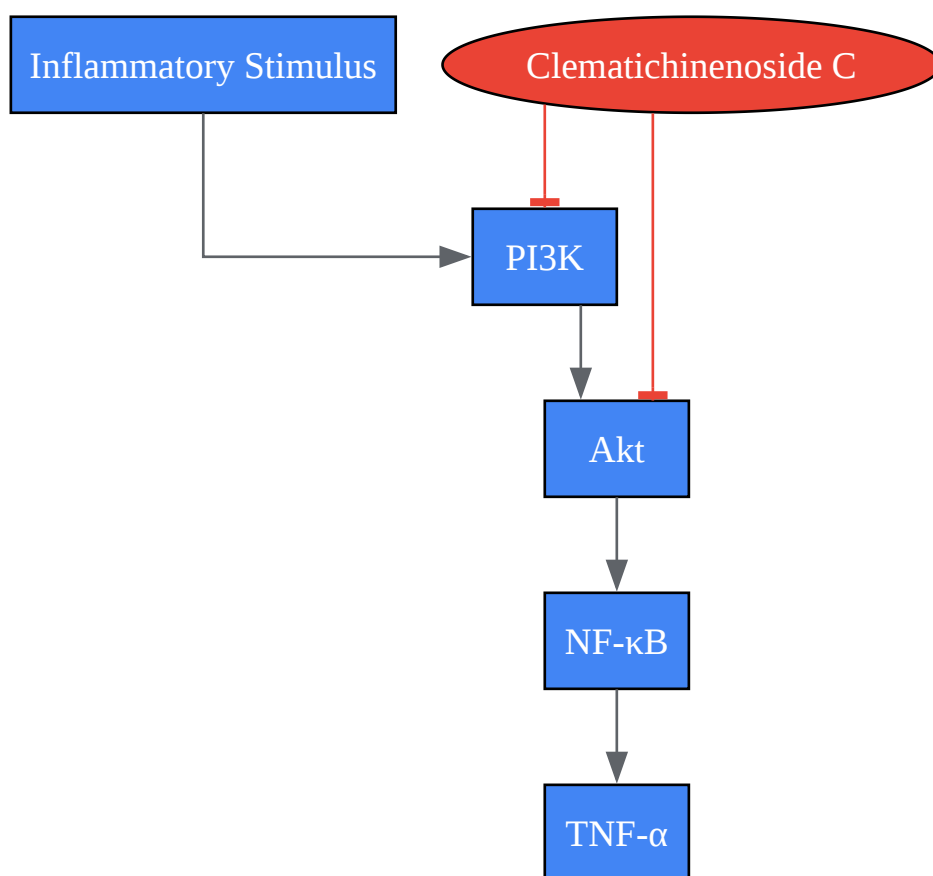


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Caption: Experimental workflow for the in vivo evaluation of **Clematichinenoside C** in a collagen-induced arthritis model.

PI3K/Akt/TNF- α Signaling Pathway

Clematichinenoside C has been demonstrated to inhibit the PI3K/Akt signaling pathway, leading to a reduction in the production of the pro-inflammatory cytokine TNF- α .^{[4][5][6]}



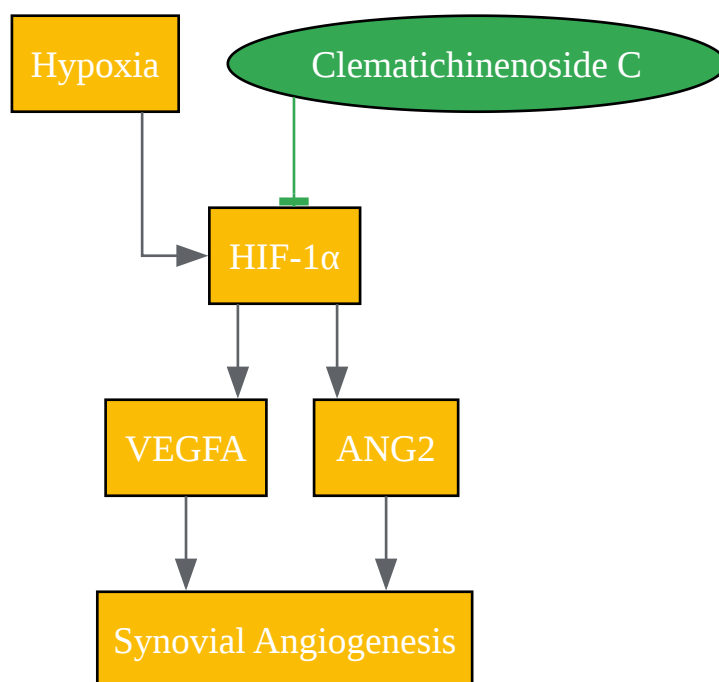
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Caption: **Clematichinenoside C** inhibits the PI3K/Akt pathway, reducing TNF- α production.

HIF-1 α /VEGFA/ANG2 Signaling Pathway

In the context of rheumatoid arthritis, hypoxia in the synovial tissue leads to the stabilization of HIF-1 α , which in turn promotes angiogenesis through the upregulation of VEGFA and ANG2.

Clematichinenoside C has been shown to inhibit this pathway, thereby reducing synovial angiogenesis.



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Caption: **Clematichinenoside C** inhibits the HIF-1 α /VEGFA/ANG2 pathway, reducing synovial angiogenesis.

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